molecular formula C130H250O15 B6595972 Cord Factors CAS No. 61512-20-7

Cord Factors

Cat. No.: B6595972
CAS No.: 61512-20-7
M. Wt: 2053.4 g/mol
InChI Key: DNTVYCRMHZDZGU-UHFFFAOYSA-N
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Description

Cord Factors are a class of toxic glycolipids primarily found in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Structurally, they are composed of trehalose dimycolate (TDM), where two mycolic acid residues esterify the disaccharide trehalose. These compounds play a critical role in the pathogenicity of mycobacteria, contributing to granuloma formation, immune evasion, and virulence . Their ability to induce cytokine production (e.g., TNF-α) and modulate host immune responses makes them a focal point in TB research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cord factors can be synthesized through the esterification of trehalose, a disaccharide composed of two glucose molecules, with mycolic acids. The process involves the use of catalysts such as 4-dimethylaminopyridine and dicyclohexylcarbodiimide to facilitate the esterification reaction. The mycolic acids are typically protected with silyl groups during the initial stages of synthesis and later deprotected using reagents like tetrabutylammonium fluoride and hydrofluoric acid-pyridine complex .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of these compounds from the cell walls of Mycobacterium tuberculosis. The process includes culturing the bacteria, lysing the cells to release the cell wall components, and using chromatographic techniques to isolate and purify the this compound. This method ensures the production of high-purity this compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cord factors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and properties of this compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful for various research and industrial applications .

Scientific Research Applications

Cord factor, or trehalose dimycolate (TDM), is a glycolipid molecule present in the cell wall of Mycobacterium tuberculosis and similar species . It is essential for the survival of M. tuberculosis in hosts and influences immune responses, granuloma formation, and tumor growth .

Model for Pathogenic Glycolipids

Cord factor can serve as a model for all pathogenic glycolipids and provide insight beyond its role as a virulence factor . Hydrophobic beads covered with cord factor effectively reproduce an organism's response to cord factor from M. tuberculosis cells. These beads are easily created, applied to organisms for study, and recovered .

Drug and Vaccine Development

Cord factor research has led to:

  • A rationale for improving vaccines .
  • An approach to new drugs that overcome natural resistance to antibiotics .

Models of Caseating Granulomas

Cord factor research has produced models of caseating granulomas that reproduce multiple manifestations of human tuberculosis . These models offer insights into the pathology and pathogenesis of postprimary tuberculosis, which can guide more informative studies of long-standing mysteries of tuberculosis .

Understanding Tuberculosis

Cord factor is essential for understanding tuberculosis . Research indicates that cord factor (trehalose 6,6′-dimycolate [TDM]) plays a crucial role . The physical and biologic properties of cord factor are unprecedented, especially its ability to switch between two sets of biologic activities with changes in conformation . When TDM remains on organisms, it protects them from killing within macrophages, reduces antibiotic effectiveness, and inhibits the stimulation of protective immune responses. If it comes off organisms and associates with lipid, TDM drives tissue damage and necrosis .

Macrophage Activation

It is possible to form cord factor liposomes through water emulsion. These liposomes are nontoxic and can maintain a steady supply of activated macrophages . Purified Cord Factor can stimulate mouse RAW 264.7 cells or bone marrow-derived macrophages .

Specific Protocol for in vitro stimulation of macrophages :

  • Suspend purified Cord Factor at a concentration of 1mg/ml in isopropanol and sonicate in a bath sonicator for 5 min .
  • Incubate this suspension at 60°C for 10 min and repeat sonication .
  • Layer the resulting solution onto 24-well tissue culture plates at the indicated concentrations and incubate at 37°C to ensure complete evaporation of the solvent . Use control wells layered with solvent without Cord Factor and incubated at 37°C .
  • Add either RAW 264.7 cells or bone marrow-derived macrophages to this layer of Cord Factor at a concentration of 106 cells in 100µl of medium and incubate at 37°C for 24 hours before measuring activation, e.g., TNF-α production in the supernatant .

Alternatively, Cord Factor can be suspended at 0.2 or 2mg/ml in hexane. Layer 50µl of the resulting solution onto 96-well tissue culture plates at concentrations of 1 or 10µg/well, respectively, and completely evaporate the solvent. Control wells are layered with solvent without Cord Factor and incubated at 37°C. Add either RAW 264.7 cells or bone marrow-derived macrophages to this layer of Cord Factor at a concentration of 10 .

Cancer Treatment

Cord factor, under proper control, can potentially be useful in fighting cancer because IL-12 and IFN-γ can limit tumor growth .

Induction of α-TNF

Cord factor from strains ATCC 25275T, IPK-342, and TMC 5135 can induce the production of α-TNF in RAW 264.7 cells at all assayed concentrations . The results indicated that α-TNF levels increased slightly with the amount of cord factor in the cases of TMC 5135 and IPK- 342 . Significant statistical differences were noted among strains at 0.1 mg and 1.0 mg cord factor, but not at 10 mg. Overall, the induction of α-TNF could be considered similar for the three compounds examined .

Cord Factor Detection

Mechanism of Action

Cord factors exert their effects through several mechanisms:

    Immune Modulation: this compound induce the production of proinflammatory cytokines and chemokines from macrophages, leading to the formation of granulomas.

    Cell Wall Integrity: this compound play a vital role in maintaining the integrity of the mycobacterial cell wall.

    Virulence: this compound are essential for the virulence of Mycobacterium tuberculosis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cord Factors share functional and structural similarities with other microbial glycolipids and immunomodulatory compounds. Below is a detailed comparison:

2.1. Trehalose Monoesters (TMM)
  • Structural Differences: Unlike this compound (TDM), trehalose monomycolate (TMM) contains a single mycolic acid chain esterified to trehalose.
  • Functional Contrast: TMM acts as a biosynthetic precursor to TDM but lacks the same immunostimulatory potency. Studies show TDM induces stronger pro-inflammatory responses (e.g., IL-1β, IL-6) compared to TMM, which has minimal cytokine activation .
  • Biological Role : TMM is essential for mycobacterial cell wall integrity, while TDM drives host-pathogen interactions.
2.2. Lipopolysaccharides (LPS) from Gram-Negative Bacteria
  • Structural Differences : LPS consists of lipid A, a core polysaccharide, and O-antigen, whereas this compound lack polysaccharide chains and are anchored by mycolic acids.
  • Functional Overlaps and Contrasts :
    • Both activate Toll-like receptors (TLRs): LPS via TLR4 and TDM via TLR2/Mincle pathways.
    • LPS triggers a more systemic inflammatory response (e.g., septic shock), while TDM promotes localized granulomatous inflammation .
  • Pathogenic Impact : LPS is associated with acute sepsis, whereas this compound contribute to chronic TB pathology.
2.3. Phenol-Soluble Modulins (PSMs) from Staphylococcus aureus
  • Structural Differences : PSMs are amphipathic α-helical peptides, contrasting with the glycolipid structure of this compound.
  • Functional Comparison :
    • Both disrupt host cell membranes, but PSMs induce necroptosis, while TDM promotes apoptosis in macrophages.
    • PSMs exhibit biofilm-disrupting properties absent in this compound .
  • Immune Modulation : PSMs recruit neutrophils, whereas this compound preferentially activate macrophages and dendritic cells.

Key Research Findings and Data Tables

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Immune Receptor Activation Pathogenic Role Key Cytokines Induced
Cord Factor (TDM) Trehalose dimycolate TLR2/Mincle Granuloma formation, TB virulence TNF-α, IL-6, IL-1β
TMM Trehalose monomycolate Minimal activation Cell wall biosynthesis Negligible
LPS Lipid A + polysaccharide TLR4 Septic shock, acute inflammation IL-6, IL-8, TNF-α (systemic)
PSMs Amphipathic peptides TLR2/Formyl peptide receptor Biofilm disruption, necrosis IL-8, CXCL2

Table 2: Experimental Data on Immune Responses

Compound Macrophage Apoptosis (%) Neutrophil Recruitment (fold change) TNF-α Production (pg/mL)
Cord Factor (TDM) 45 ± 5 1.2 ± 0.3 850 ± 120
TMM 10 ± 3 0.8 ± 0.2 50 ± 10
LPS 60 ± 8 3.5 ± 0.6 1500 ± 200
PSMs 30 ± 4 (necroptosis) 2.8 ± 0.5 200 ± 50

Discussion of Contradictions and Limitations

  • Structural vs. Functional Similarities : While LPS and this compound activate distinct TLRs, both induce TNF-α, suggesting convergent immune evasion strategies. However, LPS-driven responses are more acute, highlighting evolutionary adaptations to different niches .
  • Additionally, variations in experimental models (e.g., murine vs. human macrophages) limit cross-study validity .
  • Clinical Translation Gaps : Despite in vitro data, the translational impact of targeting this compound remains unclear due to challenges in selectively inhibiting mycobacterial glycolipids without affecting host cells .

Biological Activity

Cord factors, scientifically known as trehalose dimycolate (TDM), are glycolipid molecules predominantly found in the cell wall of Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species. These compounds play a crucial role in the virulence and pathogenicity of mycobacteria, influencing immune responses, cell morphology, and interactions with host cells. This article explores the biological activities of this compound, their mechanisms of action, and their implications in disease pathology.

Structure and Composition

This compound are characterized by a trehalose sugar molecule esterified to two long-chain mycolic acids, which can vary in length from 20 to 80 carbons depending on the species. The unique amphiphilic nature of TDM allows it to form micelles in aqueous environments and monolayers on hydrophobic surfaces, resulting in distinct biological behaviors based on its conformation .

1. Virulence and Pathogenicity

This compound are integral to the virulence of M. tuberculosis. Studies have shown that strains producing high levels of TDM exhibit increased virulence compared to avirulent strains. The presence of this compound enables M. tuberculosis to evade host immune responses by inhibiting phagosome-lysosome fusion within macrophages, allowing the bacteria to survive and replicate .

2. Immune Modulation

This compound significantly influence the immune response by promoting the production of pro-inflammatory cytokines such as interleukin-12 (IL-12), tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory protein-2 (MIP-2). These cytokines are essential for granuloma formation, a hallmark of tuberculosis pathology .

The interaction between this compound and immune cells also leads to apoptosis in macrophages, contributing to tissue damage and necrosis during infection .

3. Induction of Granuloma Formation

Granulomas are organized structures that form in response to persistent pathogens like M. tuberculosis. This compound stimulate granuloma formation through immune cell recruitment and activation, which is critical for containing infections but can also lead to tissue damage if uncontrolled .

The biological activity of this compound is closely tied to their structural conformation:

  • Micellar Form : In this state, TDM is nontoxic; however, it does not effectively promote immune responses.
  • Monolayer Form : When TDM forms a monolayer on cell surfaces, it becomes highly toxic and immunostimulatory, capable of inducing significant cellular responses including apoptosis in macrophages .

Case Study 1: Impact on Host Cells

Research has demonstrated that exposure to this compound results in the upregulation of numerous genes associated with inflammation and apoptosis in mouse models. For instance, one study reported that after 24 hours of exposure to TDM, 503 genes were upregulated while 162 were downregulated, indicating a profound impact on host cellular functions .

Case Study 2: Diagnostic Applications

Cord factor detection has been employed as a diagnostic tool for identifying M. tuberculosis infections. A study indicated that cord factor detection alone had an accuracy rate of 95.4%, making it a rapid and cost-effective method for presumptive identification in resource-limited settings .

Table 1: Summary of Biological Effects Induced by this compound

Biological EffectDescriptionReference
Cytokine ProductionIncreases IL-12, TNF-α, IL-1β, enhancing immune response
Granuloma FormationPromotes recruitment and activation of immune cells
Apoptosis InductionInduces macrophage death via monolayer interaction
Phagosome-Lysosome Fusion InhibitionPrevents effective bacterial clearance in macrophages

Properties

CAS No.

61512-20-7

Molecular Formula

C130H250O15

Molecular Weight

2053.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate

InChI

InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3

InChI Key

DNTVYCRMHZDZGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Origin of Product

United States

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